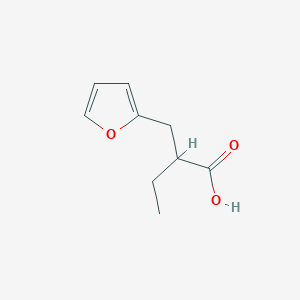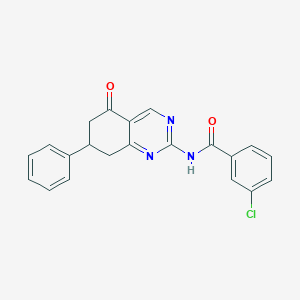![molecular formula C11H7F2NO4S2 B12123808 5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is a chemical compound that features a thiophene ring substituted with a sulfamoyl group and a carboxylic acid group The presence of the difluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid typically involves the introduction of the difluorophenyl group onto the thiophene ring, followed by the addition of the sulfamoyl and carboxylic acid groups. Common synthetic routes include:
Suzuki–Miyaura coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis.
Condensation reactions: These reactions can be used to introduce the sulfamoyl group onto the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(2,5-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene core but differ in the substituents attached to the ring.
Uniqueness
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfamoyl and carboxylic acid groups also contributes to its distinct properties.
Properties
Molecular Formula |
C11H7F2NO4S2 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4S2/c12-7-2-1-3-8(13)10(7)14-20(17,18)9-4-6(5-19-9)11(15)16/h1-5,14H,(H,15,16) |
InChI Key |
DXCVPSVQLXNQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC(=CS2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)
![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)



![(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123770.png)




![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
